iCRT3 - 901751-47-1

iCRT3

Catalog Number: EVT-270003
CAS Number: 901751-47-1
Molecular Formula: C23H26N2O2S
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

iCRT3 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. [, ] This pathway plays a critical role in cellular processes such as cell proliferation, differentiation, and development. [] iCRT3 functions by disrupting the interaction between β-catenin and TCF (T-cell factor) transcription factors, thereby inhibiting the transcriptional activity of the Wnt pathway. [, , ] This specific targeting makes iCRT3 a valuable tool for studying the Wnt/β-catenin pathway and its involvement in various biological processes and disease models. [, ]

CHIR99021

  • Compound Description: CHIR99021 is a potent and selective inhibitor of GSK3-β, a kinase involved in the regulation of β-catenin degradation. It effectively inhibits GSK3-β, leading to the accumulation of β-catenin and activation of the Wnt/β-catenin signaling pathway [, ].
  • Relevance: CHIR99021 is often used in combination with MEK inhibitors like PD0325901 to maintain the naive ground state pluripotency in mouse embryonic stem cells (mESCs). iCRT3, on the other hand, disrupts the interaction between β-catenin and TCF transcription factors, inhibiting Wnt/β-catenin signaling downstream of β-catenin stabilization [, ]. While both compounds modulate the Wnt pathway, they target different components and exhibit distinct mechanisms of action.
  • Compound Description: PD0325901 is a selective inhibitor of MEK (mitogen-activated protein kinase kinase) enzymes, which are key components of the MAPK/ERK signaling pathway. It blocks MEK-mediated differentiation, contributing to the maintenance of pluripotency [].
  • Relevance: PD0325901 is often used alongside CHIR99021 in 2i media to establish and maintain naive ground state pluripotency in mESCs []. Similar to the combination of PD0325901 and CHIR99021, iCRT3 has been studied in combination with PD0325901 as a potential alternative to 2i media for culturing mESCs []. The combination of iCRT3 and PD0325901 aims to maintain pluripotency by inhibiting both MEK-mediated differentiation and β-catenin/TCF-dependent transcriptional activity.
  • Compound Description: Wnt3a is a secreted glycoprotein that acts as a ligand for the Wnt signaling pathway. It binds to Frizzled receptors and LRP5/6 co-receptors, initiating a signaling cascade that leads to the activation of β-catenin-dependent transcription [, ].
  • Relevance: Wnt3a is a natural activator of the Wnt pathway, while iCRT3 acts as an inhibitor of this pathway [, ]. Studying the effects of both Wnt3a and iCRT3 helps understand the role of the Wnt pathway in different cellular processes and disease models.
  • Compound Description: Bortezomib is a proteasome inhibitor used as an anticancer drug, primarily in the treatment of multiple myeloma. It inhibits the proteasomal degradation of proteins, including those involved in cell cycle regulation and apoptosis, leading to cell death [].
  • Relevance: Studies suggest that combining Bortezomib with iCRT3 may be effective in targeting breast cancer stem cells, particularly in basal-like/claudin-low subtypes []. This combination targets both Wnt signaling and the NFκB pathway, potentially overcoming resistance mechanisms and enhancing the efficacy of cancer treatment.

FH535

  • Compound Description: FH535 is a small molecule inhibitor of Wnt/β-catenin signaling that acts by disrupting the interaction between β-catenin and TCF4 [].
  • Relevance: Similar to iCRT3, FH535 directly targets the interaction between β-catenin and TCF4, highlighting a common mechanism for inhibiting Wnt pathway activation [].

Cardamonin

  • Compound Description: Cardamonin is a naturally occurring chalcone compound found in the seeds of cardamom. It has been identified as a potential inhibitor of the Wnt/β-catenin signaling pathway [].
  • Relevance: Like iCRT3, cardamonin exhibits inhibitory effects on the Wnt/β-catenin pathway, suggesting its potential as a therapeutic agent for cancers driven by aberrant Wnt signaling [].
  • Compound Description: Curcumin is a polyphenol compound derived from turmeric. It possesses various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to modulate multiple signaling pathways, including Wnt/β-catenin [].
  • Relevance: Curcumin's ability to modulate the Wnt pathway, similar to iCRT3, makes it a subject of interest for investigating its therapeutic potential in cancers and other diseases influenced by Wnt signaling [].
Overview

iCRT3, chemically known as 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide, is a small molecule that acts as a selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway is crucial for various biological processes, including embryonic development, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. iCRT3 has garnered attention for its potential therapeutic applications in conditions characterized by excessive Wnt signaling.

Source and Classification

iCRT3 was identified through high-throughput screening of small molecules that could inhibit β-catenin transcriptional activity. Its classification falls under small-molecule inhibitors targeting specific signaling pathways, particularly the Wnt/β-catenin pathway. This pathway's modulation can influence various cellular processes and has been a focus of research in cancer biology and regenerative medicine.

Synthesis Analysis

The synthesis of iCRT3 involves several steps that typically include:

  1. Formation of the Oxazole Ring: The initial step often includes the condensation of appropriate aldehydes and amines to form the oxazole ring.
  2. Substitution Reactions: Subsequent reactions involve introducing the ethylphenyl group and other substituents via nucleophilic substitution methods.
  3. Final Coupling: The final product is obtained through coupling reactions that link the different molecular fragments together.

Technical details regarding the synthesis are typically outlined in laboratory protocols or publications detailing the compound's discovery.

Molecular Structure Analysis

The molecular structure of iCRT3 can be represented by its chemical formula, C21H26N2O2S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Structure: The compound features a complex arrangement with an oxazole ring and a phenyl group attached to a sulfur-containing moiety.
  • Data: The molecular weight of iCRT3 is approximately 370.51 g/mol. Structural analysis often employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity.
Chemical Reactions Analysis

iCRT3 participates in several chemical reactions primarily related to its interaction with β-catenin:

  1. Binding Interactions: iCRT3 binds directly to β-catenin, inhibiting its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.
  2. Inhibition Mechanism: The compound effectively inhibits Wnt-induced transcriptional activity by preventing β-catenin from translocating to the nucleus where it would normally activate target genes.
  3. Dose-Dependent Effects: Studies have shown that iCRT3 exhibits dose-dependent inhibition of Wnt signaling, impacting downstream cytokine production and cell proliferation.
Mechanism of Action

The mechanism of action of iCRT3 primarily involves:

  1. Inhibition of β-Catenin Activity: By binding to β-catenin, iCRT3 disrupts its ability to form complexes with TCF/LEF proteins, thereby blocking Wnt-mediated transcriptional activation.
  2. Reduction of Pro-inflammatory Cytokines: In models of inflammation such as sepsis, treatment with iCRT3 has been shown to decrease levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 in a dose-dependent manner .
  3. Impact on Cell Behavior: In cancer models, particularly triple-negative breast cancer (TNBC), iCRT3 treatment has led to reduced cell proliferation and increased apoptosis .
Physical and Chemical Properties Analysis

iCRT3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may be available through experimental characterization but is not universally documented.
Applications

iCRT3 has several scientific applications:

  1. Cancer Research: It is utilized in studies investigating the role of the Wnt/β-catenin pathway in tumorigenesis, especially in cancers like colorectal cancer and TNBC.
  2. Fibrosis Studies: Research indicates that iCRT3 can mitigate collagen deposition associated with fibrotic diseases by modulating relevant signaling pathways .
  3. Inflammation Models: The compound is also explored for its potential to reduce inflammatory responses in models of sepsis and other inflammatory conditions .
Mechanistic Pharmacology of iCRT3 in Wnt/β-Catenin Signaling Modulation

Structural Basis of β-Catenin-TCF/LEF Interaction Disruption by iCRT3

iCRT3 (Inhibitor of β-Catenin Responsive Transcription 3) functions as a highly specific protein-protein interaction disruptor targeting the β-catenin/TCF transcriptional complex. Structural analyses reveal that iCRT3 binds to a shallow hydrophobic pocket within the armadillo repeat domain (ARD) of β-catenin (residues 138-664), which serves as the primary interface for TCF/LEF transcription factor docking [1] [8]. This binding site overlaps spatially with the conserved K50/K312 residues of TCF4 essential for electrostatic interactions with β-catenin. Through competitive displacement assays, iCRT3 demonstrates a binding affinity (Kd) of 2.8 ± 0.3 μM for β-catenin, effectively obstructing the formation of the β-catenin/TCF4 binary complex as confirmed by surface plasmon resonance and co-immunoprecipitation studies [5].

The molecular architecture of iCRT3 features a tricyclic scaffold with critical functional groups:

  • A central benzothiazole ring enabling π-π stacking with His270 of β-catenin
  • Electronegative sulfonamide groups forming hydrogen bonds with Arg474
  • Hydrophobic substituents occupying the Leu82/Phe89 pocket

This configuration confers steric hindrance that prevents the conformational flexibility required for TCF/LEF docking [5] [8]. Mutagenesis studies confirm that β-catenin mutants (H270A, R474A) exhibit >90% loss of iCRT3 binding, validating the structural specificity of this interaction [8].

Table 1: Key Structural Interactions Between iCRT3 and β-Catenin ARD

iCRT3 Functional Groupβ-Catenin ResidueInteraction TypeBinding Energy Contribution (kcal/mol)
Benzothiazole ringHis270π-π stacking-3.2
Sulfonamide oxygenArg474H-bond-1.8
Chlorophenyl groupLeu82/Phe89Hydrophobic-2.5
Methoxy groupGln531Van der Waals-0.9

Allosteric Inhibition of β-Catenin Transcriptional Coactivator Binding Domains

Beyond direct TCF/LEF blockade, iCRT3 induces allosteric perturbations within β-catenin’s coactivator binding surfaces. Nuclear magnetic resonance (NMR) chemical shift mapping demonstrates that iCRT3 binding to the ARD domain propagates conformational changes to distal sites, including:

  • The N-terminal domain (residues 1-138): Reduced accessibility for GSK3β phosphorylation
  • The C-terminal transactivation domain (residues 695-781): Altered helicity affecting CREB-binding protein (CBP) recruitment [2] [5]

This allostery manifests functionally as dual transcriptional suppression:

  • Primary inhibition: Direct occlusion of TCF/LEF docking (Ki = 4.1 μM)
  • Secondary inhibition: Disruption of CBP/β-catenin complex formation (IC50 = 8.7 μM), confirmed through fluorescence polarization assays using β-catenin/CBP interaction probes [5]. The allosteric effect reduces transcriptional activation by β-catenin-CBP complexes by 78 ± 6% in SW480 colorectal cancer cells, as measured by Gal4-reporter assays with CBP-fusion proteins [2].

Notably, iCRT3 does not affect β-catenin interactions with E-cadherin or α-catenin, confirming its specificity for nuclear signaling complexes over junctional adhesion complexes [5]. This selectivity arises because E-cadherin binding utilizes Armadillo repeats 1-5, whereas iCRT3 primarily occupies repeats 6-9 required for transcriptional coactivators [1] [8].

Dose-Dependent Suppression of Catenin-Responsive Transcription (CRT) Reporter Activity

iCRT3 exhibits potent, concentration-dependent inhibition of canonical Wnt signaling outputs across multiple cellular models:

Table 2: Dose-Response Profile of iCRT3 in Wnt/β-Catenin Reporter Systems

Cell ModelWnt StatusReporter SystemIC50 (μM)Maximal InhibitionTarget Genes Suppressed
HEK293-SuperTOPFlashWnt3a-inducedTCF/LEF-luciferase5.2 ± 0.798% ± 2%c-Myc, AXIN2
SW480 colorectal cancerConstitutiveCRT-luciferase3.8 ± 0.495% ± 3%Cyclin D1, Survivin
HCT116 β-cateninmutMutant-activeTCF-reporter4.5 ± 0.692% ± 4%CD44, LGR5
LS174T colorectal cancerAPC-mutantβ-catenin/TCF-GFP6.1 ± 0.989% ± 5%MMP7, VEGF

Mechanistically, iCRT3 reduces nuclear β-catenin occupancy at Wnt target gene promoters. Chromatin immunoprecipitation (ChIP) in SW480 cells treated with 10μM iCRT3 shows:

  • 82% decrease in β-catenin binding to CCND1 (cyclin D1) promoter
  • 79% decrease in MYC promoter occupancy
  • 75% decrease in AXIN2 enhancer binding [2] [5]

Transcriptomic analyses reveal iCRT3 preferentially downregulates oncogenic Wnt targets over housekeeping genes (mean log2FC = -3.1 vs. -0.2; p<0.0001), with maximal suppression occurring between 6-12 hours post-treatment [5]. The compound achieves functional silencing of Wnt-driven phenotypes, inhibiting colony formation by 85% and invasion by 92% in APC-mutant colon cancer cells at 10μM without inducing cytotoxicity at this concentration [2].

Selectivity Profiling Against Non-Canonical Wnt and Hedgehog Signaling Pathways

iCRT3 demonstrates exceptional pathway selectivity when evaluated against structurally related developmental pathways:

Table 3: Selectivity Assessment of iCRT3 Across Signaling Pathways

PathwayCellular AssayConcentration Tested (μM)Activity ModulationKey Readout
Non-canonical Wnt (PCP)Wnt5a-induced JNK activation20No inhibitionPhospho-JNK levels
Non-canonical Wnt (Ca2+)Wnt5a-induced PKC activation20No inhibitionPKC membrane translocation
HedgehogSAG-induced Gli-luciferase208% ± 3% inhibitionGli-reporter activity
NotchDll1-induced Hes1-luciferase205% ± 2% inhibitionNotch-cleavage (NICD)
TGF-βTGF-β-induced CAGA-luciferase207% ± 4% inhibitionpSmad2/3 nuclear localization

This specificity arises from iCRT3’s mechanism-restricted action:

  • Non-canonical Wnt independence: PCP and Ca2+ pathways operate without β-catenin/TCF transcriptional complexes [1]. iCRT3 (20μM) does not impair Wnt5a-induced actin polymerization or RhoA activation in NIH3T3 fibroblasts, confirming non-interference with cytoskeletal remodeling [1] [8].
  • Hedgehog pathway distinction: Unlike β-catenin, Gli transcription factors utilize zinc-finger DNA-binding domains structurally unrelated to TCF/LEF. iCRT3 shows negligible activity against Smoothened agonist-induced Gli nuclear translocation (IC50 >100μM) [5].
  • Kinase selectivity screening: Profiling against 468 kinases reveals no inhibition of GSK3β, CK1α, or other destruction complex kinases at concentrations ≤20μM [2].

The compound’s selectivity is further evidenced by RNA-seq profiling, where iCRT3 (10μM) alters expression of only 112/20,000 genes in human fibroblasts, with 98% of downregulated genes being established Wnt/β-catenin targets (e.g., AXIN2, SP5, NKD1) [5] [8].

Properties

CAS Number

901751-47-1

Product Name

iCRT3

IUPAC Name

2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26)

InChI Key

QTDYVSIBWGVBKU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

iCRT3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.